molecular formula C9H19N B2436742 2-(2,2-Dimethylpropyl)pyrrolidine CAS No. 383127-35-3

2-(2,2-Dimethylpropyl)pyrrolidine

Cat. No.: B2436742
CAS No.: 383127-35-3
M. Wt: 141.258
InChI Key: BNQWNEMIHJZPIZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrrolidine derivatives have been known to interact with a variety of biological targets, contributing to their wide range of pharmacological activities .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by the spatial orientation of substituents, leading to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,2-dimethylpropyl halides under basic conditions. One common method includes the use of lithium diisopropylamide (LDA) as a strong base in tetrahydrofuran (THF) at low temperatures (around -78°C) to facilitate the formation of the desired product . Another approach involves the use of iridium or rhodium catalysts to promote the cyclization of primary amines with diols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity. The choice of catalysts and reaction conditions can be optimized to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethylpropyl)pyrrolidine is unique due to its neopentyl substitution, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

2-(2,2-dimethylpropyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2,3)7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQWNEMIHJZPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-35-3
Record name 2-(2,2-dimethylpropyl)pyrrolidine
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